molecular formula C21H19N3O2S B11199444 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11199444
M. Wt: 377.5 g/mol
InChI Key: UXDVJSOXEWWBEM-UHFFFAOYSA-N
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Description

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-phenylthiosemicarbazide with α-haloketones under basic conditions to form the thiazole ring.

    Oxadiazole Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under appropriate conditions, often using dehydrating agents or catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles and oxadiazoles.

Scientific Research Applications

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.

    Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole and 1,2,4-oxadiazole.

Uniqueness

5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole is unique due to its combined structural features of thiazole and oxadiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O2S/c1-2-12-25-17-10-8-16(9-11-17)21-23-19(26-24-21)13-20-22-18(14-27-20)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3

InChI Key

UXDVJSOXEWWBEM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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